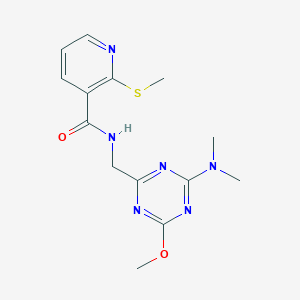

N-((4-(二甲氨基)-6-甲氧基-1,3,5-三嗪-2-基)甲基)-2-(甲硫基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

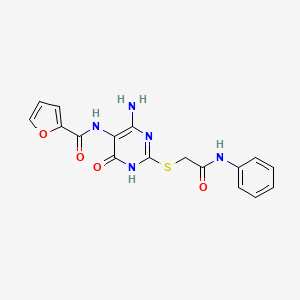

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on the synthesis of this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring, which is a six-membered ring with three nitrogen atoms, would likely be a key feature of the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the dimethylamino group could potentially participate in reactions involving nucleophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .科学研究应用

电催化氧化应用

Persson (1990 年) 的一项研究探讨了吩噻嗪衍生物的电化学性质,突出了它在还原烟酰胺腺嘌呤二核苷酸 (NADH) 的电催化氧化中的效用。这项研究可以提供对类似化合物(包括 N-((4-(二甲氨基)-6-甲氧基-1,3,5-三嗪-2-基)甲基)-2-(甲硫基)烟酰胺)的电化学行为的见解,通过证明在与烟酰胺衍生物相关的电化学传感器或催化中的潜在应用 (Persson,1990 年)。

抗肿瘤活性

Ross (1967 年) 报道了各种烟酰胺的合成和初步筛选,包括具有甲氧基和甲硫基取代基的烟酰胺,以了解它们对癌细胞系的抗肿瘤活性。这表明像 N-((4-(二甲氨基)-6-甲氧基-1,3,5-三嗪-2-基)甲基)-2-(甲硫基)烟酰胺这样的化合物可以探索其潜在的抗癌特性 (Ross,1967 年)。

酶促合成和结构性质

Tono-oka (1982 年) 关于 NAD 类似物的酶促合成及其结构性质的研究可以为理解 N-((4-(二甲氨基)-6-甲氧基-1,3,5-三嗪-2-基)甲基)-2-(甲硫基)烟酰胺在烟酰胺代谢和酶相互作用方面的生化相互作用和潜在治疗用途提供有价值的背景 (Tono-oka,1982 年)。

热分解研究

Dovlatyan 等人(1980 年)探讨了卤代烷氧基-对称三嗪的热分解,这可以深入了解 N-((4-(二甲氨基)-6-甲氧基-1,3,5-三嗪-2-基)甲基)-2-(甲硫基)烟酰胺在各种条件下的稳定性和分解途径,可能为其处理和储存要求提供信息 (Dovlatyan 和 Dovlatyan,1980 年)。

癌症中的代谢影响

Ulanovskaya 等人(2013 年)讨论了烟酰胺 N-甲基转移酶 (NNMT) 在癌症中的作用,重点介绍了 NNMT 的活性如何影响癌细胞的甲基化电位和表观遗传状态。这项研究可能与了解 N-((4-(二甲氨基)-6-甲氧基-1,3,5-三嗪-2-基)甲基)-2-(甲硫基)烟酰胺如何与类似的代谢途径相互作用以及其对癌症治疗的潜在影响有关 (Ulanovskaya 等人,2013 年)。

作用机制

Target of Action

The primary target of this compound is Nicotinamide N-methyltransferase (NNMT) . NNMT is a fundamental cytosolic biotransforming enzyme that catalyzes the N-methylation of endogenous and exogenous xenobiotics . It plays an important role in diverse biological processes by regulating methylation potential and the degradation of nicotinamide .

Mode of Action

The compound interacts with NNMT, potentially inhibiting its function It’s known that nnmt inhibitors can have a wide range of activity, and their structure–activity relationships (sars) have been studied .

Biochemical Pathways

The inhibition of NNMT affects the methylation potential and the degradation of nicotinamide . This can have downstream effects on various biological processes, including those involved in multiple cancers, metabolic and liver diseases .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with NNMT and the resulting changes in the methylation and degradation of nicotinamide . Aberrant expression of NNMT has been implicated in multiple diseases, suggesting that modulation of its activity could have therapeutic effects .

未来方向

属性

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O2S/c1-20(2)13-17-10(18-14(19-13)22-3)8-16-11(21)9-6-5-7-15-12(9)23-4/h5-7H,8H2,1-4H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOUGSLDVZWNLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=C(N=CC=C2)SC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2867458.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione](/img/structure/B2867460.png)

![3-(4-chlorophenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2867464.png)

![N-isobutyl-2-(3-methylbenzyl)-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2867477.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2867478.png)